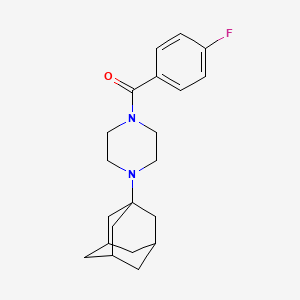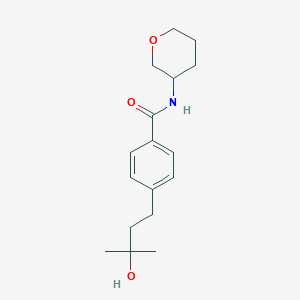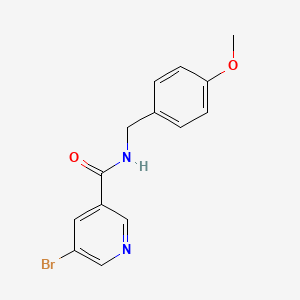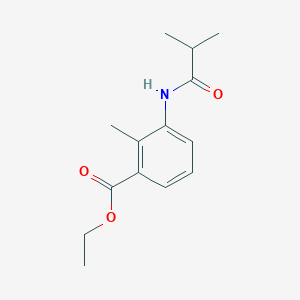
N~4~-(2-sec-butylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(2-sec-butylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, commonly known as compound 1, is a novel synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of compound 1 is not well understood. However, it has been proposed that it exerts its pharmacological effects by interacting with various neurotransmitter systems in the central nervous system. It has been reported to modulate the activity of GABA and glutamate receptors, which are involved in the regulation of pain, anxiety, and mood. Moreover, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Compound 1 has been shown to produce a range of biochemical and physiological effects in animal models. It has been reported to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and prostaglandins. Moreover, it has been shown to increase the threshold for seizure induction, suggesting its potential as an anticonvulsant agent. In addition, it has been reported to reduce anxiety-like behavior and improve depressive symptoms, which may be attributed to its interaction with GABA and glutamate receptors.
Advantages and Limitations for Lab Experiments
Compound 1 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Moreover, it has been shown to exhibit potent pharmacological activities at relatively low doses, which reduces the amount of compound needed for experiments. However, there are also limitations associated with the use of compound 1 in lab experiments. Its mechanism of action is not well understood, which makes it difficult to design experiments to elucidate its mode of action. Moreover, its pharmacokinetic properties, such as its half-life and bioavailability, have not been extensively studied, which may limit its translation to clinical applications.
Future Directions
There are several future directions for the research on compound 1. Firstly, further studies are needed to elucidate its mechanism of action and the molecular targets involved in its pharmacological effects. Secondly, its pharmacokinetic properties need to be thoroughly investigated to determine its suitability for clinical applications. Thirdly, studies are needed to investigate the potential of compound 1 as a treatment for various neurological and psychiatric disorders, as well as its potential as an antimicrobial and antitumor agent. Finally, the development of novel derivatives of compound 1 may lead to the discovery of compounds with improved pharmacological properties and reduced side effects.
Conclusion:
In conclusion, compound 1 is a novel synthetic compound that has gained significant attention in the field of medicinal chemistry. Its promising pharmacological properties make it a potential candidate for the treatment of various neurological and psychiatric disorders, as well as oncology and infectious diseases. Further research is needed to elucidate its mechanism of action, pharmacokinetic properties, and potential therapeutic applications.
Synthesis Methods
The synthesis of compound 1 involves the reaction of 2-sec-butylphenylamine with diethyl malonate in the presence of sodium ethoxide. The resulting product is then subjected to a series of reactions, including esterification, reduction, and cyclization, to yield compound 1. The synthesis of compound 1 has been reported in several research articles, and the yield and purity of the final product have been optimized through various reaction conditions.
Scientific Research Applications
Compound 1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic, anti-inflammatory, and anticonvulsant activities in animal models. Moreover, it has been reported to possess anxiolytic and antidepressant effects, making it a potential candidate for the treatment of psychiatric disorders. In addition, compound 1 has been shown to have antitumor and antimicrobial properties, which further expands its potential applications in the field of oncology and infectious diseases.
properties
IUPAC Name |
4-N-(2-butan-2-ylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-5-16(4)18-10-8-9-11-19(18)22-20(25)17-12-14-24(15-13-17)21(26)23(6-2)7-3/h8-11,16-17H,5-7,12-15H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIGXQLBFSXTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,5S*)-1-(2-phenylethyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5375162.png)
![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5375164.png)
![4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375172.png)
methanone](/img/structure/B5375176.png)
![N-[1-(4-methylphenyl)propyl]propanamide](/img/structure/B5375194.png)
![2-[2-(2-methoxyphenyl)vinyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5375199.png)

![2-{1-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5375214.png)


![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine](/img/structure/B5375226.png)
![(3S*,4R*)-3-methoxy-1-[(2'-methylbiphenyl-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5375232.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5375235.png)
